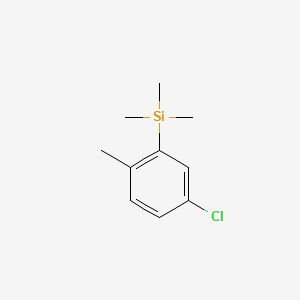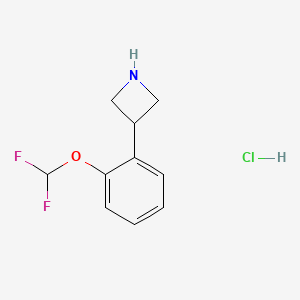
3-(2-(Difluoromethoxy)phenyl)azetidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(Difluoromethoxy)phenyl)azetidine hydrochloride is a chemical compound with significant interest in various fields of scientific research It is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing heterocycle, and a difluoromethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Difluoromethoxy)phenyl)azetidine hydrochloride typically involves multiple steps. One common method starts with the preparation of the difluoromethoxyphenyl precursor, which is then reacted with azetidine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for high yield and purity, often using automated systems to control temperature, pressure, and reaction time. The final product is typically purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
3-(2-(Difluoromethoxy)phenyl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxyphenyl ketones, while reduction could produce difluoromethoxyphenyl alcohols.
科学研究应用
3-(2-(Difluoromethoxy)phenyl)azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2-(Difluoromethoxy)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of certain enzymes.
相似化合物的比较
Similar Compounds
- 3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride
- 3-(4-Fluorophenyl)azetidine hydrochloride
- 3-(2-Methylphenoxy)azetidine hydrochloride
- 3-(3-Methoxyphenyl)azetidine hydrochloride
Uniqueness
3-(2-(Difluoromethoxy)phenyl)azetidine hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C10H12ClF2NO |
|---|---|
分子量 |
235.66 g/mol |
IUPAC 名称 |
3-[2-(difluoromethoxy)phenyl]azetidine;hydrochloride |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-10(12)14-9-4-2-1-3-8(9)7-5-13-6-7;/h1-4,7,10,13H,5-6H2;1H |
InChI 键 |
TXPVGPIDJAPLER-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)C2=CC=CC=C2OC(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,3,4,5,6-Pentafluorophenyl) 6-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexanoate](/img/structure/B15336610.png)
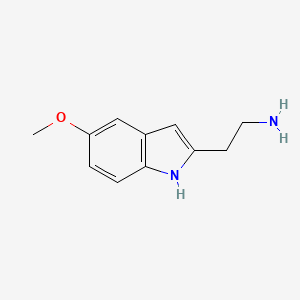
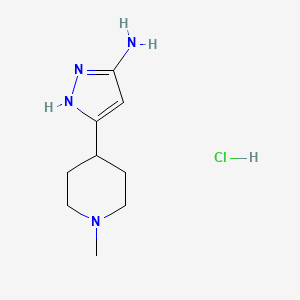
![7-Bromo-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B15336625.png)
methanol](/img/structure/B15336639.png)
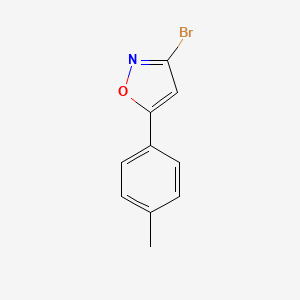
![4-Bromo-5-chloro-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one](/img/structure/B15336650.png)
![3-Amino-5-[4-(tert-butyl)phenyl]pyrazole Hydrochloride](/img/structure/B15336655.png)
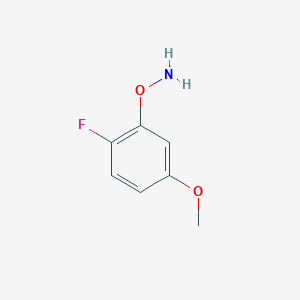
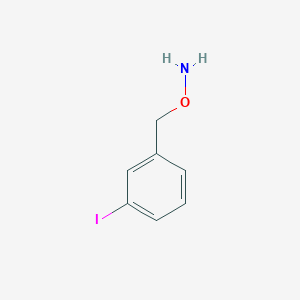


![5-Bromo-2-methylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B15336697.png)
